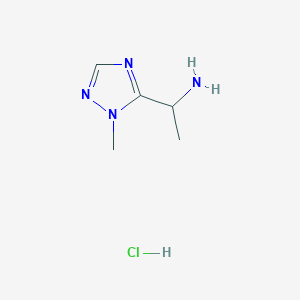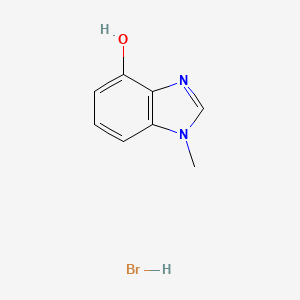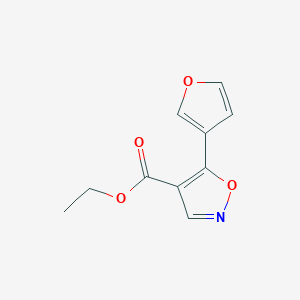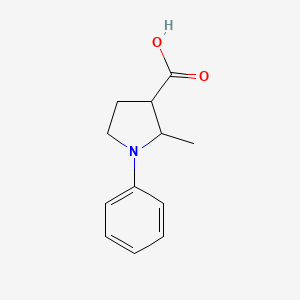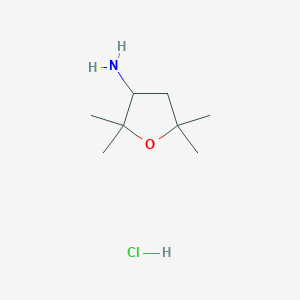
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Descripción general
Descripción
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride (TMTHA-HCl) is an organic compound that belongs to the family of tetramethyl tetrahydrofuran (TTHF) compounds. It is a white crystalline solid with a melting point of 204-205 °C and a solubility of 0.2 g/mL in water. TMTHA-HCl has been widely studied due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Solvent Use in Organic Synthesis
The compound is known for its solvent properties, particularly in organic synthesis. It can replace traditional solvents like toluene and tetrahydrofuran (THF) due to its non-polar nature and stability against peroxide formation . This makes it an excellent choice for reactions that are sensitive to peroxides or require a non-polar environment.
NMR Spectroscopy
In the field of analytical chemistry, specifically nuclear magnetic resonance (NMR) spectroscopy, this compound is used as a reference or solvent. Its unique chemical shifts can help in the identification and analysis of other compounds .
Chemical Synthesis
This compound serves as a reagent in chemical synthesis. Its reactivity with various organic molecules allows for the creation of complex compounds, particularly in the development of pharmaceuticals and agrochemicals .
Photolysis Research
The compound undergoes photolysis under UV light, making it a subject of interest in environmental chemistry studies. The products of its photolysis can be analyzed to understand the breakdown of similar compounds in natural settings .
Green Chemistry
It has been identified as a safer, bio-based alternative to traditional solvents. Its production and use align with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .
Material Science
In material science, this compound is used in the synthesis of polymers and resins. Its ability to react with various monomers makes it a valuable tool in creating new materials with desired properties .
Catalysis
The compound can act as a ligand in catalysis, influencing the rate and selectivity of chemical reactions. This application is crucial in industrial processes where efficiency and precision are paramount .
Fluorination Reactions
It is used in fluorination reactions to introduce fluorine atoms into organic molecules. This is particularly useful in the pharmaceutical industry, where fluorinated compounds often have enhanced biological activity .
Propiedades
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCGRGWYULYCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





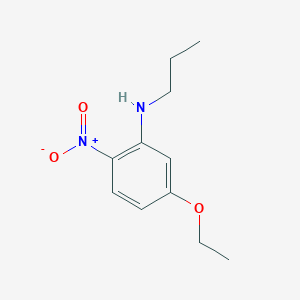
![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B1432047.png)
